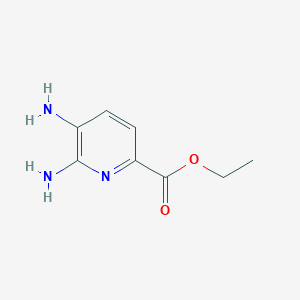
Ethyl 5,6-diaminopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of picolinic acid and contains both amino and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diaminopicolinate typically involves the esterification of 5,6-diaminopicolinic acid. One common method is the reaction of 5,6-diaminopicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of ethyl 5,6-diaminopicolinate may involve more efficient and scalable methods, such as continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5,6-diaminopicolinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of ethyl 5,6-diaminopicolinate.
Reduction: Ethyl 5,6-diaminopicolinate alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5,6-diaminopicolinate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl 5,6-diaminopicolinate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Ethyl 5,6-diaminopicolinate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain a diazine ring and exhibit similar chemical reactivity.
Pyrimidine derivatives: Known for their wide range of biological activities, pyrimidine derivatives share structural similarities with ethyl 5,6-diaminopicolinate.
Pyrazine derivatives: These compounds are used in various pharmaceutical and industrial applications and have comparable chemical properties.
Uniqueness: Ethyl 5,6-diaminopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual amino groups and ester functionality make it a valuable intermediate in synthetic chemistry and a promising candidate for further research in various fields.
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl 5,6-diaminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2,9H2,1H3,(H2,10,11) |
Clave InChI |
MWVRPLBRWLNLDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C(C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



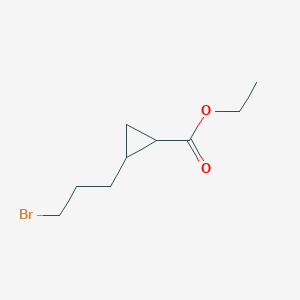
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
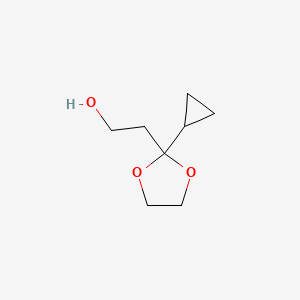
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

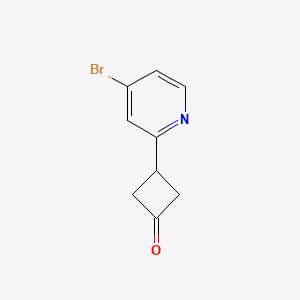
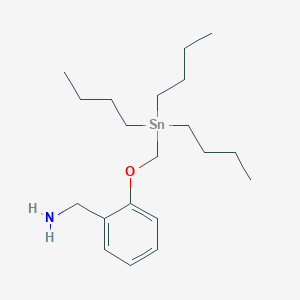
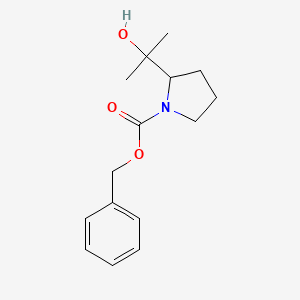
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
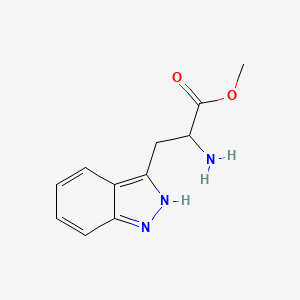

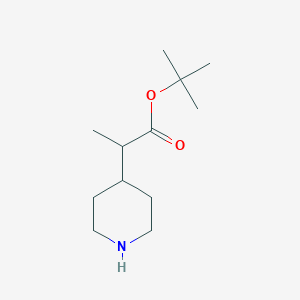
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
